![molecular formula C26H17NO4 B12904146 Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]- CAS No. 650636-52-5](/img/structure/B12904146.png)
Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core substituted with a hydroxybenzoyl group and a benzamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core.
Photochemical Cyclization: The intermediate product undergoes photochemical cyclization, where the hexatriene system is converted into the naphthofuran structure through a photocyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and the use of industrial photochemical reactors.
化学反应分析
Types of Reactions
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted naphthofuran derivatives .
科学研究应用
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Protein Binding: The compound binds to specific proteins, altering their function and activity.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Oxidative Stress: The compound induces oxidative stress in cancer cells, leading to apoptosis and cell death.
相似化合物的比较
Similar Compounds
Dibenzo[b,d]furan: A structurally related compound with significant biological activities, including anticancer and antimicrobial properties.
Benzonaphthofuroquinones: Compounds with a similar naphthofuran core that exhibit potent cytotoxicity against carcinoma cell lines.
Benzoylnaphthindolizinediones: Compounds with a benzoyl group and a naphthindolizine core, known for their anticancer activity.
Uniqueness
N-(2-(4-Hydroxybenzoyl)naphtho[2,1-b]furan-1-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent label and its potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
650636-52-5 |
|---|---|
分子式 |
C26H17NO4 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxybenzoyl)benzo[e][1]benzofuran-1-yl]benzamide |
InChI |
InChI=1S/C26H17NO4/c28-19-13-10-17(11-14-19)24(29)25-23(27-26(30)18-7-2-1-3-8-18)22-20-9-5-4-6-16(20)12-15-21(22)31-25/h1-15,28H,(H,27,30) |
InChI 键 |
VKASTLFTRLIKGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


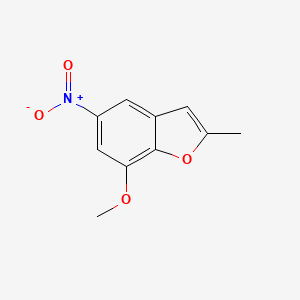
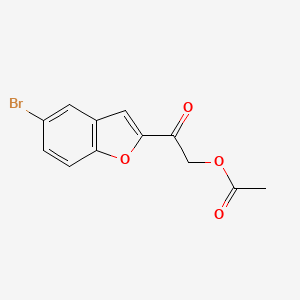
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
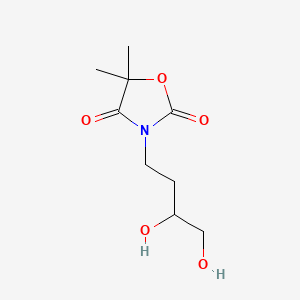
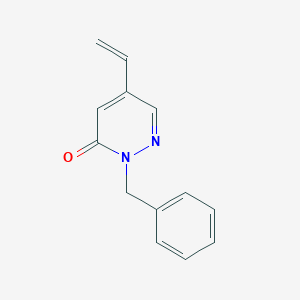
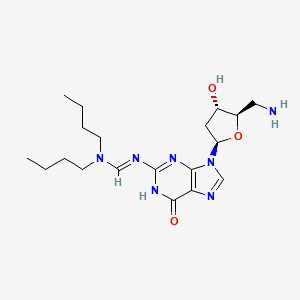
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
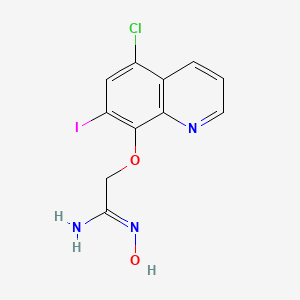

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
